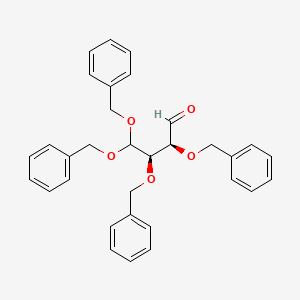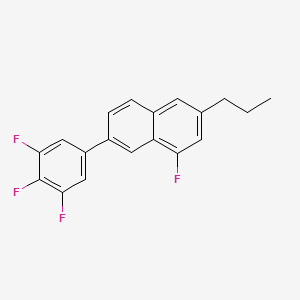![molecular formula C10H12Cl2O3 B14250563 1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)- CAS No. 402848-62-8](/img/structure/B14250563.png)
1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[44]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)- is a complex organic compound characterized by its unique spiro structure
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)- typically involves multiple steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the spiro structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)- involves its interaction with specific molecular targets. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)- can be compared with similar compounds such as:
8,9-dichloro-1,4-dioxaspiro[4.4]non-8-en-7-one: Shares a similar spiro structure but differs in functional groups.
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene: Another spiro compound with distinct substituents.
The uniqueness of 1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)- lies in its specific functional groups and the resulting chemical properties.
Properties
CAS No. |
402848-62-8 |
|---|---|
Molecular Formula |
C10H12Cl2O3 |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
8,9-dichloro-7-prop-2-enyl-1,4-dioxaspiro[4.4]non-8-en-7-ol |
InChI |
InChI=1S/C10H12Cl2O3/c1-2-3-9(13)6-10(8(12)7(9)11)14-4-5-15-10/h2,13H,1,3-6H2 |
InChI Key |
PXKUZMLYOHWXJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CC2(C(=C1Cl)Cl)OCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


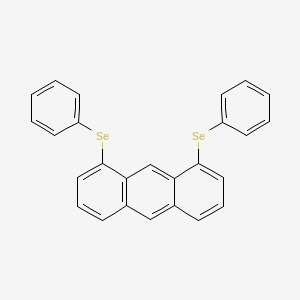
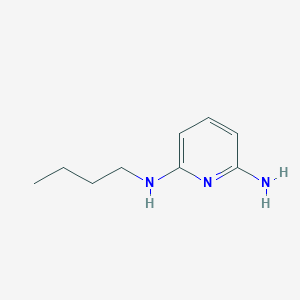
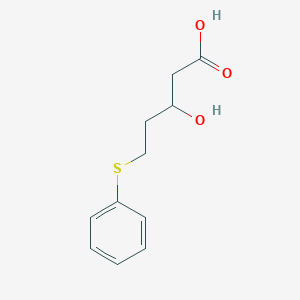
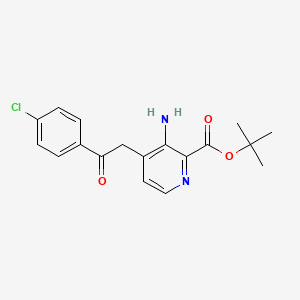
![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)
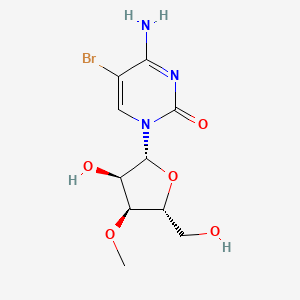
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)
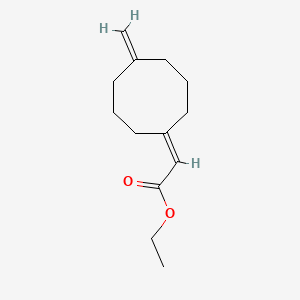
![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)
![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)
